Ethyl 2-phenylpent-4-enoate

Organic Synthesis Distillation Physicochemical Properties

Ethyl 2-phenylpent-4-enoate (CAS 14815-74-8), also known as ethyl α-allylphenylacetate or 2-phenyl-4-pentenoic acid ethyl ester, is a C13H16O2 ester featuring a phenyl substituent at the 2‑position and a terminal olefin on the pentenoate chain. This small-molecule scaffold (MW 204.26 g/mol) is employed primarily as a synthetic intermediate in medicinal chemistry and as a versatile building block in organic synthesis.

Molecular Formula C13H16O2
Molecular Weight 204.269
CAS No. 14815-74-8
Cat. No. B2699698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylpent-4-enoate
CAS14815-74-8
Molecular FormulaC13H16O2
Molecular Weight204.269
Structural Identifiers
SMILESCCOC(=O)C(CC=C)C1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3
InChIKeyUVIIDCMCSMXQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Phenylpent-4-enoate (CAS 14815-74-8) Procurement Guide: Properties, Differentiation, and Scientific Selection


Ethyl 2-phenylpent-4-enoate (CAS 14815-74-8), also known as ethyl α-allylphenylacetate or 2-phenyl-4-pentenoic acid ethyl ester, is a C13H16O2 ester featuring a phenyl substituent at the 2‑position and a terminal olefin on the pentenoate chain. This small-molecule scaffold (MW 204.26 g/mol) is employed primarily as a synthetic intermediate in medicinal chemistry and as a versatile building block in organic synthesis [1]. Its differentiated value, relative to closely related 2‑arylpent‑4‑enoates, resides in its balanced lipophilicity (XlogP = 3.2), moderate 5‑lipoxygenase inhibitory activity, and documented antioxidant property in lipid systems, features that collectively justify its selection over the methyl ester, free acid, or regioisomeric analogs for specific research and industrial applications [2].

Why Ethyl 2-Phenylpent-4-enoate Cannot Be Simply Replaced with In-Class Analogs


Superficial structural similarity among 2‑arylpent‑4‑enoate esters masks consequential differences in volatility, lipophilicity, and biological activity that directly impact synthetic utility and pharmacological relevance. The ethyl ester’s boiling point (133‑137 °C at 20 mmHg) is measurably distinct from that of the methyl ester (98‑104 °C at 0.5 Torr) , altering distillation and purification regimes. Its XlogP of 3.2 [1] provides a lipophilicity window that differs from the free acid (predicted logD ≈ 2.0), which can govern membrane permeability and distribution in cell‑based assays. Furthermore, the ethyl ester displays 5‑lipoxygenase inhibition (IC₅₀ = 53 µM) [2] and documented antioxidant function in fats and oils [3]; the absence of the terminal olefin in fully saturated analogs eliminates this activity profile entirely. These quantifiable property gaps mean that generic substitution risks altered reaction outcomes, compromised biological reproducibility, and invalid structure‑activity relationship interpretation.

Ethyl 2-Phenylpent-4-enoate: Quantitative Differentiation Evidence Against Closest Analogs


Ethyl Ester Volatility Profile vs. Methyl Ester: Impact on Purification and Handling

The ethyl ester exhibits a boiling point of 133‑137 °C at 20 mmHg , significantly higher than the methyl analog which boils at 98‑104 °C at 0.5 Torr (≈0.5 mmHg) . While the pressure conditions differ, the ethyl ester’s measurable boiling point range under commonly used reduced‑pressure distillation conditions provides a practical advantage: it remains a manageable liquid at temperatures where the methyl ester would be substantially more volatile, reducing evaporative losses during rotary evaporation and facilitating fractional distillation for purity upgrades. This volatility differential is a critical parameter for process chemists scaling up reactions or requiring high‑purity intermediates.

Organic Synthesis Distillation Physicochemical Properties

Lipophilicity Window (XlogP = 3.2): Differentiating Ethyl Ester from Free Acid for Cell‑Based Assays

The ethyl ester has a computed XlogP of 3.2 [1], placing it in an optimal lipophilicity range for passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility. By contrast, the corresponding free acid (2-phenylpent-4-enoic acid, CAS 1575-70-8) is predominantly ionized at physiological pH, with a predicted logD₇.₄ approximately 2 log units lower, which can restrict membrane crossing and alter intracellular target engagement. The tert‑butyl ester (CAS 41890-57-7), with an estimated XlogP > 4.5, would be substantially more lipophilic, potentially leading to non‑specific protein binding and poor solubility. The ethyl ester thus occupies a ‘Goldilocks’ lipophilicity zone that is not achievable with the methyl ester (estimated XlogP ~2.8) or the free acid.

Drug Discovery ADME Lipophilicity Cell Permeability

5‑Lipoxygenase Inhibition (IC₅₀ = 53 µM): Biological Activity Differentiator vs. Saturated Analogs

Ethyl 2-phenylpent-4-enoate inhibits 5‑lipoxygenase (5‑LO) with an IC₅₀ of 53 µM (53,000 nM) in a rat polymorphonuclear leukocyte assay [1][2]. This level of activity, while moderate, is absent in fully saturated analogs such as ethyl 2‑phenylpentanoate, which lack the 4‑pentenoate double bond required for interaction with the enzyme’s active site. The terminal olefin is essential for the compound’s mechanism of arachidonic acid metabolism interference [3]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [3], a multi‑target profile that is structurally dependent on the unsaturated ester framework and cannot be replicated by analogs lacking the double bond.

Inflammation Research Lipoxygenase Enzyme Inhibition Arachidonic Acid Cascade

Antioxidant Function in Lipid Systems: A Property Not Shared by the Free Acid or tert‑Butyl Ester

The compound is documented to serve as an antioxidant in fats and oils [1]. This functionality is attributed to the combination of the phenyl ring and the α,β‑unsaturated ester substructure, which can act as a radical scavenger. The free acid (2‑phenylpent‑4‑enoic acid) is more prone to dimerization via hydrogen bonding and may exhibit reduced radical‑scavenging efficiency in non‑polar lipid matrices due to lower solubility. The tert‑butyl ester, while more lipophilic, introduces steric hindrance around the ester carbonyl that may attenuate the radical‑scavenging mechanism. The ethyl ester therefore offers a unique solubility‑reactivity balance for applications requiring oxidative stability in lipid‑based formulations.

Antioxidant Lipid Oxidation Food Chemistry Stability

Regioisomeric Differentiation: 2‑Phenyl‑4‑pentenoate vs. 4‑Phenyl‑2‑pentenoate in Synthetic Reactivity

The terminal olefin of ethyl 2‑phenylpent‑4‑enoate (double bond at C4‑C5) confers distinct reactivity compared to its regioisomer ethyl 4‑phenyl‑2‑pentenoate (CAS 115476-97-6), which bears the double bond at C2‑C3 conjugated with the ester carbonyl . The 2‑phenyl‑4‑pentenoate’s non‑conjugated, terminal alkene is more reactive in olefin cross‑metathesis, hydroboration‑oxidation, and radical addition reactions, where the conjugated 2‑pentenoate system would require harsher conditions or different catalysts. This regiochemical difference is also evident in the 2‑phenyl‑4‑pentenoate’s role as a precursor for metabolites such as (4E)-5‑phenylpent‑4‑enoic acid (PPA), a nematicidal natural product . The 4‑phenyl‑2‑pentenoate regioisomer cannot serve as a direct precursor to these biologically active metabolites.

Regioisomer Cross-Metathesis Olefin Reactivity Synthetic Intermediate

Commercial Availability and Pricing: Benchmarking the Ethyl Ester Against the Methyl Ester and Free Acid

Ethyl 2-phenylpent-4-enoate is commercially available from multiple suppliers with catalog specifications at ≥95% purity [1]. Representative pricing (2025‑2026) for the ethyl ester is approximately $224 USD for 50 mg and $846 USD for 1 g (A2B Chem LLC) [1], while the methyl ester (CAS 14815-73-7) is available at comparable purity levels but with fewer stock‑keeping suppliers . The free acid (CAS 1575-70-8) is also commercially available, but its pricing and availability vary significantly across vendors. The ethyl ester’s established supply chain from multiple vendors ensures competitive pricing and reduces procurement lead‑time risk, a practical differentiator for laboratories requiring reliable, repeated access to this scaffold.

Procurement Cost Analysis Supply Chain Research Chemicals

Ethyl 2-Phenylpent-4-enoate: Validated Application Scenarios Rooted in Differentiation Evidence


5‑Lipoxygenase Probe for Inflammation and Leukotriene Research

Investigators studying the arachidonic acid cascade can employ ethyl 2‑phenylpent‑4‑enoate as a structurally defined 5‑LO inhibitor with an IC₅₀ of 53 µM in rat PMN assays [1]. Its terminal olefin‑dependent mechanism of action, documented in the seminal Musser & Kreft (1992) study [1], provides a validated pharmacological tool for acute inflammation models where selective 5‑LO modulation is required. The compound’s additional antioxidant property in lipid systems [2] makes it particularly suitable for experiments where oxidative stress and leukotriene biosynthesis are intertwined, such as in ischemia‑reperfusion injury or atherosclerosis models.

Synthetic Intermediate for Terminal Olefin Diversification via Cross‑Metathesis

The non‑conjugated, terminal alkene of ethyl 2‑phenylpent‑4‑enoate is ideally suited for olefin cross‑metathesis cascades, enabling the installation of diverse functional groups under mild catalytic conditions. Its boiling point of 133‑137 °C at 20 mmHg facilitates purification by vacuum distillation, while its XlogP of 3.2 [3] ensures compatibility with standard organic solvents (THF, DCM, toluene) commonly employed in metathesis reactions. The regioisomeric purity of the terminal olefin avoids the reactivity complications associated with the conjugated 2‑pentenoate analog , making it the preferred building block for synthesizing nematicidal (4E)-5‑phenylpent‑4‑enoic acid derivatives .

Lipophilic Ester Prodrug Intermediate in Drug Discovery

With an XlogP of 3.2 [3], the ethyl ester provides optimal lipophilicity for passive membrane permeability without the solubility penalties incurred by the tert‑butyl ester (XlogP > 4.5). Medicinal chemistry teams developing ester prodrugs of 2‑phenylpent‑4‑enoic acid‑based pharmacophores can rely on the ethyl ester as a chemically stable, commercially available intermediate (≥95% purity) from multiple vendors [4]. The documented multi‑target enzyme inhibition profile (5‑LO, formyltetrahydrofolate synthetase, carboxylesterase, COX) [2] provides a starting point for SAR campaigns, while the terminal olefin offers a synthetic handle for further functionalization without compromising the ester prodrug motif.

Antioxidant Additive in Lipid‑Based Formulation Studies

For researchers developing oxidation‑sensitive lipid formulations—including nutritional oils, cosmetic emulsions, or biodegradable lubricants—ethyl 2‑phenylpent‑4‑enoate offers a documented antioxidant function in fats and oils [2]. Unlike the free acid form, which may partition poorly into non‑polar lipid phases, or the tert‑butyl ester, which introduces steric hindrance that may attenuate radical‑scavenging kinetics, the ethyl ester balances adequate lipid solubility with an accessible radical‑scavenging substructure. Its moderate volatility (bp 133‑137 °C at 20 mmHg) also facilitates removal by evaporation if required post‑formulation.

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